2-(cyclopropanecarboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide
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Overview
Description
2-(cyclopropanecarboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide, also known as CTB, is a synthetic compound that has been extensively studied in the field of pharmacology. CTB is a member of the oxazole class of compounds and has been shown to have a wide range of biological activities.
Scientific Research Applications
Oxazole Derivatives in Synthesis
Oxazoles are utilized as masked forms of activated carboxylic acids in synthesis processes. For example, they can undergo photooxygenation to form triamides, which can then be used for the synthesis of macrolides, including compounds like recifeiolide and curvularin. This method highlights the versatility of oxazole derivatives in complex organic synthesis (Wasserman, Gambale, & Pulwer, 1981)[https://consensus.app/papers/activated-carboxylates-photooxygenation-oxazoles-wasserman/cee7fe69682e512f8a3a13ec32dc087c/?utm_source=chatgpt].
Catalysis and Chemical Reactivity
Oxazole derivatives are involved in [3+2] annulations via gold-catalyzed oxidation strategies, showcasing their role in the development of novel methods for constructing oxazole rings. This application demonstrates the importance of oxazole derivatives in expanding the toolkit for organic synthesis and catalysis (Luo, Ji, Li, & Zhang, 2012)[https://consensus.app/papers/tempering-reactivities-postulated-αoxo-gold-carbenes-luo/282b56c5153b5ebc81764f4aa8b5152b/?utm_source=chatgpt].
Structural Analysis and Crystallography
Studies on oxazole derivatives also include crystal structure and Hirshfeld surface analysis to understand their structural characteristics better. Such analyses are crucial for designing compounds with desired physical and chemical properties (Pokhodylo, Slyvka, & Pavlyuk, 2021)[https://consensus.app/papers/synthesis-crystal-structure-hirshfeld-surface-analysis-pokhodylo/45c55a3e2bb5572eb108e7bd708cad3b/?utm_source=chatgpt].
Synthetic Methodologies
Oxazole derivatives are synthesized through various methodologies, including copper-catalyzed intramolecular cyclization, highlighting the adaptability of oxazole chemistry in synthesizing biologically active compounds and materials (Kumar, Saraiah, Misra, & Ila, 2012)[https://consensus.app/papers/synthesis-2phenyl45substituted-oxazoles-kumar/8e703de500f85268a16bedc14071f09e/?utm_source=chatgpt].
Mechanism of Action
Target of Action
The primary target of this compound is glycogen synthase kinase-3β (GSK-3β) . GSK-3β is a key enzyme involved in the phosphorylation of Tau proteins . Overexpression of phosphorylated Tau proteins can increase susceptibility to oxidative stress .
Mode of Action
The compound interacts with GSK-3β, inhibiting its activity . This inhibition reduces the expression of GSK-3β and downstream phosphorylated Tau (p-Tau) in cells . The compound’s interaction with GSK-3β leads to a reduction in Tau protein hyperphosphorylation .
Biochemical Pathways
The compound affects the Keap1-Nrf2-ARE signaling pathway . Activation of this pathway enhances the expression of downstream oxidative stress proteins, including TrxR1, HO-1, NQO1, and GCLM . These proteins exert cytoprotective effects .
Result of Action
The compound’s action results in several molecular and cellular effects. It can alleviate H2O2-induced ROS damage, mitochondrial membrane potential imbalance, Ca2+ influx, and apoptosis . These effects contribute to the compound’s neuroprotective capacity .
properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O4/c17-16(18,19)26-11-5-1-9(2-6-11)7-20-14(24)12-8-25-15(21-12)22-13(23)10-3-4-10/h1-2,5-6,8,10H,3-4,7H2,(H,20,24)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBVCEJBFNGQHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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